molecular formula C15H23NO3 B1678068 Oxprenolol CAS No. 6452-71-7

Oxprenolol

Cat. No. B1678068
CAS RN: 6452-71-7
M. Wt: 265.35 g/mol
InChI Key: CEMAWMOMDPGJMB-UHFFFAOYSA-N
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Description

Oxprenolol is a non-selective beta-adrenergic antagonist with some intrinsic sympathomimetic activity . It is used for the treatment of angina pectoris, abnormal heart rhythms, and high blood pressure .


Synthesis Analysis

The synthesis of Oxprenolol involves the use of isomeric 2-pyranyl monoether derivatives of 4-hydroxysalicylaldehyde and 2,5-dihydroxyacetophenone . Oxprenolol is a chiral compound and is used as a racemate, a 1:1 mixture of ®- (+)-oxprenolol and (S)- (–)-oxprenolol .


Molecular Structure Analysis

Oxprenolol is a chiral compound, used as a racemate, i.e., a 1:1 mixture of ®- (+)-oxprenolol and (S)- (–)-oxprenolol . Analytical methods (HPLC) for the separation and quantification of ®- (+)-oxprenolol and (S)- (–)-oxprenolol in urine and in pharmaceutical formulations have been described in the literature .


Chemical Reactions Analysis

Oxprenolol can be separated and quantified in urine and pharmaceutical formulations by HPLC using a Chiralpak IC and UV detection . The overall recoveries of oxprenolol enantiomers from pharmaceutical formulations were in the range of 97.5–99.0%, with RSDs ranging from 0.6 to 0.8% .


Physical And Chemical Properties Analysis

Oxprenolol has a molecular formula of C15H23NO3 and a molecular weight of 265.35 g/mol . It is a lipophilic molecule and hence, it is able to cross the blood-brain barrier .

Scientific Research Applications

Cardiovascular Treatment

Oxprenolol is a potent noncardioselective beta-adrenoceptor blocking drug with partial agonist activity . It has proven efficacy and high tolerability in patients at risk of various cardiovascular disease syndromes . It rapidly relieves angina and attenuates the electrocardiographic evidence of myocardial ischemia . It’s a potent antihypertensive drug that not only reduces blood pressure at rest but also prevents surges associated with exercise and psychic stress .

Alleviation of Somatic Sequelae of Psychic Stress and Anxiety

Oxprenolol has substantial benefit in the alleviation of many of the somatic sequelae of psychic stress and anxiety . This makes it a valuable tool in managing patients with anxiety disorders, providing relief from the physical symptoms that often accompany these conditions .

Suppression of Cardiovascular and Metabolic Effects of Cigarette Smoking

Oxprenolol also suppresses the cardiovascular and metabolic effects of cigarette smoking . This could potentially reduce the risk of cardiovascular diseases in smokers .

Primary Prevention of Cardiovascular Complications

In the field of primary prevention, oxprenolol has attributes that could be expected to reduce the long-term cardiovascular complications of high blood pressure .

Secondary Prevention Post Myocardial Infarction

In secondary prevention, it reduces the further incidence of sudden death in patients in whom administration is started in relatively small doses within a few weeks after acute myocardial infarction .

Pharmaceutical Quality Control and Therapeutic Drug Monitoring

A stereoselective HPLC method has been developed for the simultaneous determination of oxprenolol enantiomers in urine and pharmaceutical products . The assay method proved to be suitable as a chiral quality control for oxprenolol formulations using HPLC and for therapeutic drug monitoring .

Research on Blood-Brain Barrier Penetration

Oxprenolol is a lipophilic molecule and hence, it is able to cross the blood-brain barrier . This property makes it a subject of interest in research related to drug delivery to the brain and the study of CNS-related side effects .

Mechanism of Action

Target of Action

Oxprenolol primarily targets the beta-1 adrenergic receptors . These receptors play a crucial role in the body’s sympathetic nervous system, which is responsible for the “fight or flight” response .

Mode of Action

Oxprenolol is a non-selective beta-adrenergic antagonist . It competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . Like propranolol and timolol, oxprenolol binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure . It also blocks beta-2 adrenergic receptors located in bronchiole smooth muscle, causing vasoconstriction .

Biochemical Pathways

By binding beta-2 receptors in the juxtaglomerular apparatus, oxprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production . Oxprenolol therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively .

Pharmacokinetics

Oxprenolol is a moderately lipophilic agent . This means that it is well absorbed, but then undergoes considerable first-pass loss . It penetrates well into most tissues, including the central nervous system . About 80% of oxprenolol is bound to protein in the blood, and when acute-phase proteins increase, as, for example, in patients with inflammatory disease, total plasma concentrations of oxprenolol also increase .

Result of Action

The therapeutic action of Oxprenolol is primarily mediated through its ability to block beta-adrenergic receptors in the heart . The beta-blocking effects of oxprenolol correlate well with the plasma concentrations .

Action Environment

Oxprenolol is a lipophilic beta blocker which passes the blood–brain barrier more easily than water-soluble beta blockers . As such, it is associated with a higher incidence of CNS-related side effects than beta blockers with more hydrophilic molecules such as atenolol, sotalol, and nadolol . The administration of the drug after food or with many other drugs has very little effect .

Safety and Hazards

Oxprenolol is a potent beta-blocker and should not be administered to asthmatics under any circumstances due to their low beta levels as a result of depletion due to other asthma medication, and because it can cause irreversible, often fatal, airway failure and inflammation . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMAWMOMDPGJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6452-73-9 (hydrochloride)
Record name Oxprenolol [INN:BAN]
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DSSTOX Substance ID

DTXSID1043835
Record name Oxprenolol
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Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Oxprenolol
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Solubility

6.80e-01 g/L
Record name Oxprenolol
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Mechanism of Action

Like other beta-adrenergic antagonists, oxprenolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. Like propranolol and timolol, oxprenolol binds at beta(1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure. It also blocks beta-2 adrenergic receptors located in bronchiole smooth muscle, causing vasoconstriction. By binding beta-2 receptors in the juxtaglomerular apparatus, oxprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production. Oxprenolol therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively.
Record name Oxprenolol
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Product Name

Oxprenolol

CAS RN

6452-71-7
Record name Oxprenolol
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Record name OXPRENOLOL
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Record name Oxprenolol
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Synthesis routes and methods

Procedure details

When 1-(iso-propyl)-3-azetidinol and 2-allyloxyphenol were reacted in the same manner as in Example 6, 1-(2-allyloxyphenoxy)-3-(iso-propylamino)-2-propanol melting at 76°-79° C was obtained. The yield was 48%.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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